5-(4-(叔丁基)苯基)-1-(2-(二甲基氨基)乙基)-3-羟基-4-(3-甲氧基苯甲酰)-1H-吡咯-2(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

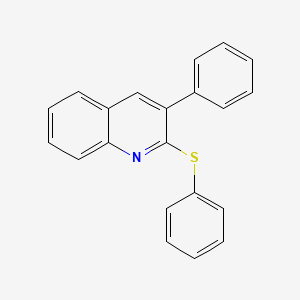

3-Phenyl-2-(phenylsulfanyl)quinoline is a chemical compound with the molecular formula C21H15NS . It has an average mass of 313.415 Da and a monoisotopic mass of 313.092529 Da .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 3-Phenyl-2-(phenylsulfanyl)quinoline, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A method for the synthesis of fully substituted enantioenriched 1,4-dihydroquinolines using an organocatalytic aza-Michael/Michael cascade reaction has been developed .Molecular Structure Analysis

The molecular structure of 3-Phenyl-2-(phenylsulfanyl)quinoline consists of 21 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom .Chemical Reactions Analysis

Quinoline derivatives, including 3-Phenyl-2-(phenylsulfanyl)quinoline, can undergo various transformations, such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .科学研究应用

非线性光学性质

喹啉衍生物,包括与 3-苯基-2-(苯硫基)喹啉类似的结构,因其非线性光学 (NLO) 性质而被广泛研究。研究重点介绍了合成具有强大 NLO 能力的芳基化喹啉,表明它们在光子学和光电子学等技术相关领域的潜在应用。这些化合物的 NLO 性质归因于它们的分子稳定性和给电子能力,这已通过密度泛函理论 (DFT) 计算和实验结果得到证实。这使得它们成为需要具有显着 NLO 响应的材料的应用的优秀候选物 (Khalid 等人,2019)。

缓蚀

喹啉衍生物还表现出在酸性介质中作为金属缓蚀剂的性质。包括与 3-苯基-2-(苯硫基)喹啉在结构上相关的衍生物在内的新型喹啉衍生物已被确定为低碳钢的有效缓蚀剂。这些衍生物通过吸附在金属表面上起作用,显着降低腐蚀速率。这一特性已通过电化学阻抗谱 (EIS)、动电位极化测量和 SEM、AFM 和 XPS 等表面分析技术得到验证,表明它们在腐蚀防护策略中的实际应用 (Singh、Srivastava 和 Quraishi,2016)。

有机合成中的催化

研究还探索了喹啉衍生物在催化有机合成反应中的用途。喹啉化合物在喹啉的弗里德兰德合成中起着重要作用,该方法涉及邻氨基芳基酮与羰基化合物缩合以有效构建喹啉骨架。这种合成方法对于生产喹啉及其衍生物至关重要,它们在药学和开发具有增强电子和光子特性的纳米和介观结构方面有广泛的应用 (Maleki、Rezaei Seresht 和 Ebrahimi,2015)。

抗菌和杀虫活性

此外,喹啉衍生物已被研究其抗菌和杀虫活性。这些化合物已显示出对多种病原体和害虫的功效,表明它们作为生物活性剂在开发新农药和药物方面的潜力。喹啉衍生物的结构多功能性允许探索各种生物活性,并开发具有特定作用模式的化合物,包括具有除草、杀菌和杀虫特性的化合物 (Liu 等人,2020)。

作用机制

Target of Action

Quinoline derivatives have been associated with multiple biological activities like antiviral, antibacterial, antimalarial, antifungal, antitubercular, antileishmanial, anti-inflammatory, anti-hiv, and anticancer .

Mode of Action

Quinoline derivatives have been known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives have been known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Quinoline derivatives have been associated with a variety of effects, including antiviral, antibacterial, antimalarial, antifungal, antitubercular, antileishmanial, anti-inflammatory, anti-hiv, and anticancer activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .

未来方向

Quinoline, a core template in drug design due to its broad spectrum of bioactivity, has gained the attention of researchers to develop new anticancer moieties by sequential modification of the substituents attached to it . This could pave the way for the development of novel and potent quinolone-based therapeutics to treat various conditions .

属性

IUPAC Name |

3-phenyl-2-phenylsulfanylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NS/c1-3-9-16(10-4-1)19-15-17-11-7-8-14-20(17)22-21(19)23-18-12-5-2-6-13-18/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXGBZGMCVMZEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2762554.png)

![6-(2,4-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2762560.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2762566.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone](/img/structure/B2762567.png)

![1-(2-Methoxynaphthalen-1-yl)sulfinyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2762568.png)

![(E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2762569.png)

![(2E)-2-[(3-methoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2762571.png)

![2-(2-(p-tolylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2762572.png)

![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2762576.png)